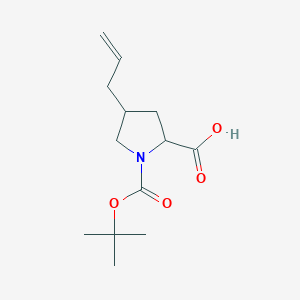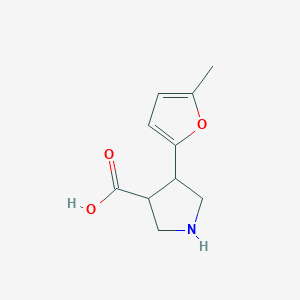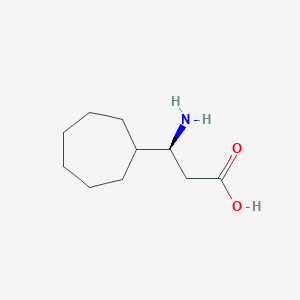![molecular formula C10H10N4O2 B13326267 8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13326267.png)
8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic methodologies include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, organic solvents, and specific acids or bases to control the pH and reaction environment. Conditions such as temperature, pressure, and reaction time are carefully optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,5-a]pyridines: These compounds have a similar fused ring system but with a pyridine ring instead of a pyrazine ring, resulting in different reactivity and applications.
Uniqueness
8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
8-amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c11-8-7-6(10(15)16)13-9(5-1-2-5)14(7)4-3-12-8/h3-5H,1-2H2,(H2,11,12)(H,15,16) |
InChI Key |
WEZNHZYWXZDHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CN=C3N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol](/img/structure/B13326211.png)
![Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13326219.png)
![2,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13326236.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13326250.png)
![4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13326254.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13326262.png)

